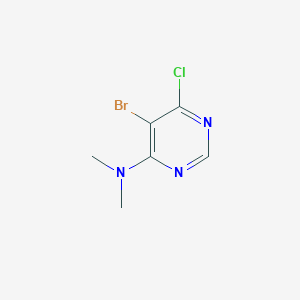

5-bromo-6-chloro-N,N-diméthylpyrimidin-4-amine

Vue d'ensemble

Description

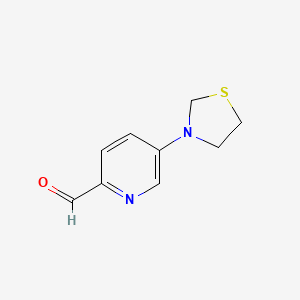

“5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine” is a chemical compound with the molecular formula C6H7BrClN3 . It is a derivative of pyrimidine, a basic aromatic ring that is found in many synthetic drug molecules .

Molecular Structure Analysis

The molecular structure of “5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine” consists of a pyrimidine ring substituted with bromine and chlorine atoms at the 5th and 6th positions, respectively. It also has a dimethylamine group attached to the 4th position .Physical and Chemical Properties Analysis

The molecular weight of “5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine” is 236.50 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found .Applications De Recherche Scientifique

Activité antitumorale

Ce composé a montré un potentiel dans l'activité antitumorale. La structure apparentée de la pyridine-sulfonamide, qui est un fragment de ce composé, a été utilisée dans la synthèse d'énantiomères ayant des propriétés antitumorales significatives. Ces composés ont été testés contre la kinase PI3Kα, une enzyme impliquée dans la progression du cancer, et ont montré des effets inhibiteurs .

Applications antibactériennes

Les sulfonamides, qui sont structurellement liés à ce composé, ont été les premiers agents antibactériens disponibles en clinique. Ils ont été largement utilisés dans la conception de médicaments en raison de leurs diverses activités biologiques, y compris les propriétés antibactériennes .

Utilisations antivirales

Le groupe sulfonamide, qui fait partie de la structure du composé, a des applications dans le développement de médicaments antiviraux. Ceci est dû à sa capacité à inhiber les enzymes qui sont essentielles au cycle de vie viral .

Effets antidiabétiques

La recherche a indiqué que les dérivés de sulfonamide peuvent être efficaces dans le traitement du diabète. Ils agissent sur diverses voies biologiques impliquées dans la maladie, offrant une voie potentielle pour l'application thérapeutique .

Propriétés diurétiques

Les sulfonamides ont également été trouvés pour posséder des propriétés diurétiques. Cela les rend utiles dans la gestion des conditions où l'élimination de l'excès d'eau du corps est bénéfique, comme dans certaines maladies cardiovasculaires .

Activité antithyroïdienne

Des composés contenant le groupe sulfonamide ont été utilisés dans le traitement de l'hyperthyroïdie. Ils peuvent inhiber la production d'hormones thyroïdiennes, gérant ainsi les symptômes associés à des niveaux élevés d'hormones thyroïdiennes .

Organocatalyse

La capacité des composés sulfonamide à former des liaisons hydrogène faibles et à augmenter l'acidité par rapport aux groupes amide les rend adaptés à une utilisation en organocatalyse (stéréosélective). Cette application est importante dans la synthèse chimique et la conception de médicaments pharmaceutiques .

Inhibition de la phosphoinositide 3-kinase (PI3K)

Les dérivés de pyridine-3-sulfonamide, qui partagent une structure similaire à la 5-bromo-6-chloro-N,N-diméthylpyrimidin-4-amine, ont été sélectionnés comme inhibiteurs de la PI3K. Cette enzyme joue un rôle crucial dans les fonctions cellulaires, et son inhibition est une cible clé dans la thérapie du cancer .

Propriétés

IUPAC Name |

5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrClN3/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRDVGZYOMXKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluorobenzo[d]thiazol-5-ol](/img/structure/B1408656.png)